Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Moreover, piperidine and its derivatives have shown potential in the field of oncology . Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .
1-Aminopiperidin-2-one hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 150.61 g/mol. It is characterized by its piperidine ring structure, which is a six-membered saturated ring containing one nitrogen atom. The compound exists as a hydrochloride salt, enhancing its solubility in water, which is beneficial for various applications in research and pharmaceuticals. Its CAS number is 31967-08-5, and it can be represented by the SMILES notation: Cl.NC1CCCN1=O .
These reactions make it a versatile intermediate in organic synthesis.
1-Aminopiperidin-2-one hydrochloride can be synthesized through various methods, including:
A common synthetic route involves the reaction of piperidine derivatives with appropriate aldehydes or ketones under acidic conditions to facilitate cyclization and formation of the amino group.
This compound finds applications in several fields:
Interaction studies of 1-Aminopiperidin-2-one hydrochloride focus on its binding affinity to various biological targets, including receptors and enzymes. Preliminary studies suggest it may interact with neurotransmitter systems, although detailed pharmacological profiles are necessary for comprehensive understanding.
1-Aminopiperidin-2-one hydrochloride shares structural similarities with several other compounds, which include:
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
3-Aminopiperidin-2-one | 42538-31-8 | C5H10N2O | Different stereochemistry affects activity |
5-Aminopiperidin-2-one | 34294-79-6 | C5H10N2O | Variation in position of amino group |
4-Aminopiperidin-2-one | 31967-09-6 | C5H10N2O | Another positional isomer |
These compounds exhibit varying pharmacological properties due to differences in their molecular structure and functional groups, highlighting the uniqueness of 1-Aminopiperidin-2-one hydrochloride within this class.